Cas no 1526261-18-6 (N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine)

N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine
- N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
- 1526261-18-6
- EN300-1785825
-
- インチ: 1S/C9H11N3O/c1-12(13)5-7-2-3-8-9(4-7)11-6-10-8/h2-4,6,13H,5H2,1H3,(H,10,11)
- InChIKey: MJKBBZHTXWCYTI-UHFFFAOYSA-N
- ほほえんだ: ON(C)CC1=CC=C2C(=C1)NC=N2
計算された属性
- せいみつぶんしりょう: 177.090211983g/mol
- どういたいしつりょう: 177.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 52.2Ų
N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785825-2.5g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 2.5g |
$1428.0 | 2023-09-19 | ||
Enamine | EN300-1785825-10.0g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 10g |
$3131.0 | 2023-06-02 | ||
Enamine | EN300-1785825-0.25g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 0.25g |
$670.0 | 2023-09-19 | ||
Enamine | EN300-1785825-5.0g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 5g |
$2110.0 | 2023-06-02 | ||
Enamine | EN300-1785825-0.05g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 0.05g |
$612.0 | 2023-09-19 | ||
Enamine | EN300-1785825-0.5g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 0.5g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1785825-1g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 1g |
$728.0 | 2023-09-19 | ||
Enamine | EN300-1785825-1.0g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 1g |
$728.0 | 2023-06-02 | ||
Enamine | EN300-1785825-0.1g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 0.1g |
$640.0 | 2023-09-19 | ||
Enamine | EN300-1785825-10g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 10g |
$3131.0 | 2023-09-19 |
N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine 関連文献
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
9. Book reviews
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamineに関する追加情報
N-(1H-1,3-Benzodiazol-5-yl)methyl-N-methylhydroxylamine: A Comprehensive Overview
N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine, with the CAS registry number 1526261-18-6, is a compound of significant interest in contemporary chemical research. This compound belongs to the class of hydroxylamines, which are widely recognized for their role in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals. The benzodiazole moiety in its structure contributes to its unique properties, making it a valuable molecule in both academic and industrial settings.
The benzodiazole ring system is a fused bicyclic structure consisting of a benzene ring and a diazole ring. In this compound, the diazole ring is substituted at the 5-position with a methyl group attached to the hydroxylamine functionality. This substitution pattern influences the compound's reactivity and stability, making it suitable for specific applications. Recent studies have highlighted the potential of this compound in asymmetric synthesis and as a precursor for bioactive molecules.
One of the most notable aspects of N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine is its role in the synthesis of heterocyclic compounds. Researchers have demonstrated that this compound can serve as an efficient building block for constructing complex molecular architectures. For instance, its use in the formation of quinazoline derivatives has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and enhancing scalability. These improvements have made N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine more accessible for large-scale applications.
In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various reaction conditions has been thoroughly investigated, with studies indicating that it remains stable under mild acidic and basic conditions but decomposes under strongly oxidizing environments.
The application of N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine extends beyond organic synthesis. It has been explored as a ligand in transition metal-catalyzed reactions, where its ability to coordinate with metal centers enhances catalytic efficiency. Recent research has focused on its use in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it has demonstrated superior performance compared to traditional ligands.
Furthermore, this compound has shown potential in materials science, particularly in the development of novel materials for optoelectronic applications. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other advanced materials.
In conclusion, N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine is a versatile compound with a wide range of applications across various fields of chemistry. Its unique structure and properties continue to make it a subject of intense research interest. As new synthetic methods and applications emerge, this compound is poised to play an even greater role in advancing chemical science.
1526261-18-6 (N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine) 関連製品
- 1779806-94-8(2-(Chloromethyl)cyclopropane-1-carboxylic acid)
- 1805465-49-9(5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine)
- 1332359-61-1(1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-)
- 2229688-10-0(1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)
- 2171740-88-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxypiperidin-1-yl)-5-oxopentanoic acid)
- 2034285-32-8(N-{4-(furan-3-yl)phenylmethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 1208076-76-9(4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride)
- 1805506-38-0(2-(Aminomethyl)-5-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid)
- 84428-15-9(3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Ethyl Ester)




